molecular formula C16H20F3N3O3S B2520836 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034331-85-4

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2520836
CAS No.: 2034331-85-4
M. Wt: 391.41
InChI Key: JARCZLVQXUJPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a nicotinamide core (pyridine-3-carboxamide) substituted with a trifluoromethyl group at the 6-position. The piperidin-4-yl group is modified at the nitrogen by a 1,1-dioxidotetrahydrothiophen-3-yl moiety, introducing a sulfone group.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O3S/c17-16(18,19)14-2-1-11(9-20-14)15(23)21-12-3-6-22(7-4-12)13-5-8-26(24,25)10-13/h1-2,9,12-13H,3-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JARCZLVQXUJPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound consists of a piperidine ring, a tetrahydrothiophene unit, and a trifluoromethyl-substituted nicotinamide moiety. Its molecular formula is C15H18F3N3O2S, with a molecular weight of approximately 341.39 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and influence biological interactions.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways. Preliminary studies suggest it may inhibit enzymes related to inflammation and cancer progression.
  • Receptor Modulation : It has been shown to modulate receptor activity, particularly G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

CompoundActivityMechanism
This compoundAnticancerInduces apoptosis
Related Compound AAntiviralInhibits viral replication
Related Compound BAnti-inflammatoryModulates NF-κB pathway

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are linked to its ability to inhibit the NF-κB signaling pathway. This pathway is crucial in regulating immune responses and inflammation:

  • Case Study : In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory diseases.

Antiviral Activity

Some derivatives of this compound class have shown promise in antiviral applications. They may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.

Research Findings

Recent studies have focused on the pharmacological profile of this compound:

  • In vitro Studies : Various assays indicate that this compound exhibits selective cytotoxicity against specific cancer cell lines.
  • Docking Studies : Computational modeling suggests favorable binding interactions with target enzymes, providing insights into structure-activity relationships.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a comparative analysis of key compounds from the provided evidence:

Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Nicotinamide - 6-(Trifluoromethyl)
- 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidin-4-yl
~440 (estimated) Sulfone group enhances solubility; trifluoromethyl improves metabolic stability.
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(1,1,2,2-tetrafluoroethyl)benzamide (6e, ) Benzamide - Tetrafluoroethyl
- 4-Aminobenzyl-piperidine
410.18 High lipophilicity; fluorinated alkyl chain may reduce solubility .
N-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine () Pyridazine - 3,4-Difluorobenzyl
- Trifluoromethyl
~390 (estimated) Pyridazine core alters hydrogen-bonding potential vs. nicotinamide .
N-((1-(N,N-Dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide () Nicotinamide - N,N-Dimethylsulfamoyl-piperidine 394.4 Sulfamoyl group introduces polarity but lacks sulfone’s conformational rigidity .
Goxalapladib () 1,8-Naphthyridine - Biphenyl-trifluoromethyl
- Methoxyethyl-piperidine
718.80 Complex structure for atherosclerosis; naphthyridine core enables multi-target interactions .

Key Differences and Implications

  • Sulfone vs. Sulfamoyl Groups : The target’s 1,1-dioxidotetrahydrothiophen-3-yl group provides greater polarity and rigidity compared to the N,N-dimethylsulfamoyl group in ’s compound. This may improve target binding specificity and reduce off-target interactions .
  • Core Heterocycles : Nicotinamide (target) vs. pyridazine () alters electronic properties. Nicotinamide’s carboxamide facilitates hydrogen bonding, whereas pyridazine’s nitrogen-rich structure may enhance π-π stacking .
  • Fluorination Patterns: The target’s trifluoromethyl group is shared with compounds like 6e () and ’s pyridazine derivative.

Metabolic and Pharmacokinetic Insights

  • Trifluoromethyl Group : Common to the target and compounds like 6e and ’s derivative, this group resists oxidative metabolism, enhancing half-life .
  • Sulfone Stability : The sulfone in the target is less prone to metabolic oxidation than sulfide analogs, improving metabolic stability compared to compounds with sulfur-containing groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-(trifluoromethyl)nicotinamide, and how can yield be improved?

  • Methodology :

  • Stepwise Coupling : Begin with the preparation of the tetrahydrothiophene dioxide moiety via oxidation of tetrahydrothiophene-3-yl precursors using H₂O₂ or ozone, followed by piperidine ring functionalization. Couple this intermediate with 6-(trifluoromethyl)nicotinamide using carbodiimide-mediated amidation (e.g., EDC/HOBt) .

  • Yield Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature). For example, using DMF as a solvent at 60°C improves solubility of intermediates .

  • Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

    Reaction StepKey ParametersYield Range
    OxidationH₂O₂, 0°C, 4h85–90%
    AmidationEDC, DMF, 60°C70–75%
    Final PurificationHPLC>95% purity

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., piperidin-4-yl substitution patterns and trifluoromethyl group presence) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z calculated for C₁₇H₂₀F₃N₃O₃S: 420.12) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and sulfone S=O peaks (~1300 cm⁻¹) .

Q. What preliminary biological assays are recommended to screen this compound's activity?

  • In Vitro Screening :

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) to assess binding to kinases (e.g., PI3K or MAPK pathways) .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa or A549) at 1–100 µM concentrations .
  • Solubility Assessment : Measure kinetic solubility in PBS (pH 7.4) and DMSO using nephelometry .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Hypothesis-Driven Approach :

  • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify rapid degradation (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; high binding (>95%) may reduce in vivo efficacy .
  • Formulation Adjustments : Incorporate co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance bioavailability .

Q. What computational strategies predict target interactions and off-target risks?

  • Molecular Modeling :

  • Docking Studies : Use AutoDock Vina to simulate binding to suspected targets (e.g., proteases or GPCRs). Focus on the sulfone group’s electrostatic interactions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates stable ligand-target complexes) .
  • Off-Target Screening : Employ SwissTargetPrediction to rank potential off-targets (e.g., adenosine receptors) for follow-up validation .

Q. How can structure-activity relationships (SAR) guide further derivatization?

  • SAR Framework :

  • Core Modifications : Replace the tetrahydrothiophene dioxide with a sulfonamide group to test solubility-bioactivity trade-offs .
  • Substituent Analysis : Compare trifluoromethyl vs. methyl groups on nicotinamide using IC₅₀ values from kinase assays .
    • Data Table :
DerivativeR-GroupIC₅₀ (Kinase X)LogP
ParentCF₃0.12 µM2.8
Derivative ACH₃1.5 µM2.1

Q. What methodologies address stability challenges under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate compound in buffers (pH 1–10) for 24h; analyze via LC-MS for hydrolytic cleavage (amide or sulfone groups) .
  • Thermal Stability : Use DSC/TGA to identify decomposition temperatures (>150°C suggests solid-state stability) .
    • Stabilization Strategies : Lyophilize with cryoprotectants (e.g., trehalose) for long-term storage .

Methodological Considerations

  • Theoretical Frameworks : Link mechanistic hypotheses to established theories (e.g., lock-and-key model for enzyme inhibition) to design dose-response experiments .
  • Data Interpretation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to resolve variability in biological replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.